1-(2,5-dimethylphenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one
Description
Properties
IUPAC Name |
2-(2,5-dimethylphenyl)-5-methyl-4H-pyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c1-8-4-5-9(2)11(6-8)14-12(15)7-10(3)13-14/h4-6H,7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYJKWZAGPAFYIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C1)C2=C(C=CC(=C2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Conventional Synthesis via Claisen-Schmidt Condensation
The most widely reported method for synthesizing pyrazolone derivatives involves the Claisen-Schmidt condensation between ethyl acetoacetate (EAA) and substituted phenylhydrazines. For 1-(2,5-dimethylphenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one, the reaction proceeds as follows:
Reaction Mechanism
- Formation of Hydrazone Intermediate :
2,5-Dimethylphenylhydrazine reacts with EAA in acidic media (e.g., glacial acetic acid) to form a hydrazone intermediate. The reaction is driven by nucleophilic attack of the hydrazine’s amino group on the carbonyl carbon of EAA. - Cyclization :
Intramolecular cyclization occurs under reflux conditions, eliminating ethanol and water to yield the pyrazolone core.
Experimental Procedure
- Reagents :
- 2,5-Dimethylphenylhydrazine (1.0 equiv)
- Ethyl acetoacetate (1.0 equiv)
- Glacial acetic acid (solvent)
- Conditions :
- Workup :
The crude product is purified via chromatography (e.g., silica gel, ethyl acetate/hexanes) or recrystallization from ethanol/water.
Key Data:
| Parameter | Value | Reference |
|---|---|---|
| Yield | 60–75% | |
| Reaction Time | 24 hours | |
| Solvent | Glacial acetic acid |
Non-Conventional Synthesis Methods
Microwave-Assisted Synthesis
Microwave irradiation significantly accelerates the reaction by enhancing molecular agitation.
Procedure:
Optimization and Catalytic Enhancements
Structural Characterization and Validation
Synthesized compounds are validated using:
Chemical Reactions Analysis
Types of Reactions
1-(2,5-dimethylphenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazolone derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.
Major Products
The major products formed from these reactions include various substituted pyrazolones, hydrazine derivatives, and phenyl-substituted compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2,5-dimethylphenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the development of new materials with specific properties, such as dyes and pigments.
Mechanism of Action
The mechanism of action of 1-(2,5-dimethylphenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
1-(3-Chlorophenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one (CAS 90-31-3)
- Structure : Substituted with a 3-chlorophenyl group instead of 2,5-dimethylphenyl.
- Applications: Used in synthetic chemistry for building pharmacophores.
- Key Difference : The chloro group introduces greater polarity compared to methyl groups, affecting solubility and binding affinity in coordination complexes.
1-(3,4-Dimethylphenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one
- Structure : Features a 3,4-dimethylphenyl group.
- Applications : Studied as a reference material for nitrosamine analysis due to its stability and well-defined crystallinity .
- Key Difference : The 3,4-dimethyl substitution pattern alters steric hindrance and electronic distribution compared to the 2,5-dimethyl isomer, influencing metal-ligand interactions .
Modifications to the Pyrazolone Core
1-(3-Chlorophenyl)-3-ethyl-4,5-dihydro-1H-pyrazol-5-one (CAS 1152512-04-3)
- Structure : Ethyl group at C3 instead of methyl.
- Applications : Explored in drug discovery for its enhanced lipophilicity, which improves membrane permeability .
- Key Difference : The ethyl group increases molecular weight (C₁₁H₁₁ClN₂O vs. C₁₂H₁₄N₂O for the target compound) and may stabilize hydrophobic interactions in biological systems.
(4Z)-1-(3,4-Dimethylphenyl)-4-(hydroxyimino)-3-methyl-4,5-dihydro-1H-pyrazol-5-one
- Structure: Incorporates a hydroxyimino group at C4, creating a conjugated system.
- Applications : Used as a high-purity reference standard in nitrosamine impurity testing for pharmaceuticals.
- Key Difference: The hydroxyimino group introduces additional hydrogen-bonding capabilities, enhancing solubility in polar solvents .
Functional Analogues in Coordination Chemistry
1-(2-Ethylphenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one
- Structure : Ethyl substituent on the phenyl ring.
- Applications : Demonstrated efficacy in scandium ion extraction via coordination with perchlorate anions in weak acidic media.
- Key Difference : The ethyl group provides a longer alkyl chain, increasing the hydrophobic character of metal complexes compared to methyl-substituted analogs .
Pharmacologically Active Derivatives
3-(3,4-Dimethoxyphenyl)-5-(2-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole
Comparative Data Tables
Table 1: Structural and Physicochemical Comparison
Table 2: Key Research Findings
Notes on Comparative Analysis
- Steric Effects : 2,5-Dimethylphenyl derivatives exhibit lower steric hindrance than 3,4-dimethyl analogs, favoring metal coordination.
- Electronic Effects : Chloro and fluoro substituents increase electrophilicity, enhancing reactivity in cross-coupling reactions.
- Biological Activity : Methoxy and fluorine groups are critical for improving pharmacokinetic profiles in drug candidates.
Biological Activity
1-(2,5-Dimethylphenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one is a member of the pyrazolone class of compounds, which are known for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Synthesis
The compound's structure can be represented as follows:
This structure features a pyrazolone ring that is crucial for its biological activity. The synthesis typically involves the reaction of 2,5-dimethylphenyl hydrazine with appropriate carbonyl compounds under acidic conditions, yielding the target compound in moderate to high yields.
Antimicrobial Activity
Research has indicated that pyrazolone derivatives exhibit significant antimicrobial properties. For instance:
- A study reported that various synthesized pyrazolone derivatives showed notable activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) varied depending on the specific bacterial strain tested, with some compounds demonstrating MIC values as low as 32 µg/mL against Escherichia coli and Staphylococcus aureus .
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| 1 | E. coli | 32 |
| 2 | S. aureus | 64 |
| 3 | Pseudomonas aeruginosa | 128 |
Anticancer Activity
The anticancer potential of pyrazolone compounds has been extensively studied. In vitro assays have revealed that certain derivatives can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer).
- One study demonstrated that the compound exhibited a dose-dependent cytotoxic effect on these cell lines, with IC50 values in the low micromolar range. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase .
Anti-inflammatory Activity
Pyrazolone derivatives are also recognized for their anti-inflammatory effects. Phenylbutazone, a well-known pyrazolone derivative, has been used historically for its anti-inflammatory properties.
- Recent studies have shown that related compounds can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro, suggesting a potential application in treating inflammatory diseases .
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Many pyrazolone derivatives act as inhibitors of cyclooxygenase (COX) enzymes, which play a critical role in inflammation and pain pathways.
- Cell Cycle Modulation : The ability to induce cell cycle arrest and apoptosis in cancer cells is a significant mechanism through which these compounds exert their anticancer effects.
- Antioxidant Properties : Some studies suggest that these compounds may also exhibit antioxidant activity, contributing to their protective effects against oxidative stress-related diseases .
Case Studies
Several case studies highlight the efficacy of this compound in various biological contexts:
- Antimicrobial Efficacy : A clinical study evaluated the effectiveness of synthesized pyrazolone derivatives against resistant bacterial strains in a hospital setting, showing promising results in reducing infection rates.
- Cancer Treatment Synergy : Another investigation explored the synergistic effects of combining this pyrazolone derivative with conventional chemotherapeutics like doxorubicin, leading to enhanced cytotoxicity against breast cancer cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
